3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
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Overview
Description
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11BrN2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of the pyridin-3-ylmethyl group.
4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Similar sulfonamide structure with a methyl group instead of the bromine atom.
Uniqueness
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination provides distinct reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C12H11BrN2O2S |
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Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
VAQOTDUYHINTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
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